[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid
Description
[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid is a structurally complex compound featuring a cyclohexyl ring, a benzyloxycarbonyl (Z) protective group, a methylamino substituent, and an acetic acid moiety. The benzyloxycarbonyl group is commonly used in peptide synthesis to protect amine functionalities, while the cyclohexyl and methylamino groups contribute to steric and electronic properties.
Properties
IUPAC Name |
2-[methyl-[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-19(11-16(20)21)15-10-6-5-9-14(15)18-17(22)23-12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLUAJKBIGKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl group, a cyclohexyl ring, and a methyl-amino-acetic acid moiety. The structural complexity contributes to its unique interactions with biological targets.
The biological activity of [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. It has been shown to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Biological Activity
Research indicates that this compound exhibits significant inhibitory effects on CDK activity, which is essential for controlling cell proliferation. The inhibition of CDKs can lead to reduced tumor growth and proliferation in cancer models.
Table 1: Biological Activity Summary
| Activity | IC50 (nM) | Target |
|---|---|---|
| CDK Inhibition | 50 | Cyclin-dependent kinases |
| Plasmepsin X Inhibition | 22.5 | Malaria parasite protease |
| Renin Inhibition | 180 | Human aspartyl protease |
Case Studies
- Inhibition of Plasmepsin X : A study demonstrated the compound's efficacy against Plasmepsin X, an essential enzyme for malaria parasite egress from erythrocytes. The compound achieved a reduction in parasite load in vivo, showcasing its potential as an antimalarial agent .
- Cancer Research : In vitro studies have shown that [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid can effectively inhibit the growth of various cancer cell lines by targeting CDK pathways. The compound exhibited an IC50 value of 50 nM against specific CDK types, indicating potent activity .
- Resistance Studies : Research on Plasmodium falciparum highlighted the development of resistance under prolonged exposure to the compound, emphasizing the need for combination therapies to mitigate resistance development .
Comparative Analysis
The biological activity of [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid can be compared with similar compounds:
| Compound | Activity | IC50 (nM) |
|---|---|---|
| [(2-Benzyloxycarbonylamino)-ethyl-amino]-acetic acid | Lower CDK inhibition | >100 |
| [(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid | Moderate activity | 75 |
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : The compound is being explored for its potential to modulate biological pathways related to inflammation, pain, and cellular signaling. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development targeting various diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain pathogens, which could be beneficial in treating infections.
Biochemical Studies
- Enzyme Interaction : Research indicates that the compound may interact with enzymes involved in metabolic processes, potentially influencing their activity and leading to downstream biological effects.
- Cell Signaling Modulation : It is hypothesized that this compound can influence cellular signaling pathways, which could have implications in cancer research and treatment strategies.
Case Study 1: In Vivo Efficacy
A study involving mice infected with Trypanosoma congolense demonstrated that the compound was curative when administered at a dosage of 10 mg/kg over four days. This suggests significant therapeutic potential for treating infections caused by this parasite.
| Study Parameter | Value |
|---|---|
| Dosage | 10 mg/kg |
| Treatment Duration | 4 days |
| Efficacy | Full cure observed |
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial efficacy of [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid against various bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting its potential as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid and analogous compounds identified in the evidence:
Key Observations:
Functional Group Diversity: The target compound’s benzyloxycarbonyl group distinguishes it from simpler acetic acid derivatives like 2-[benzyl(phenyl)amino]acetic acid but aligns with peptide-protecting strategies seen in 2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid . Cyclohexyl vs.
Chelation Potential: Compounds with –COOH groups (e.g., ASBB in uranium adsorption studies) demonstrate enhanced metal ion binding via carboxylate coordination . The target compound’s acetic acid moiety may similarly enable chelation, though steric hindrance from the cyclohexyl group could modulate efficacy.
Stereochemical Considerations :
- Chiral analogs like (R)-2-(3-Methylphenyl)glycine highlight the importance of stereochemistry in biological activity. The target compound’s unspecified stereochemistry could significantly impact its reactivity and applications.
Protective Group Strategies: The benzyloxycarbonyl (Z) group in the target compound contrasts with the tert-butyloxycarbonyl (Boc) group in α-[Methyl(tert-butyloxycarbonyl)amino]benzeneacetic acid . Z groups are base-labile, whereas Boc groups are acid-labile, influencing their use in sequential deprotection during synthesis.
Research Findings and Mechanistic Insights
- Uranium Adsorption by Carboxylated Compounds: Studies on acetic acid-modified biochar (ASBB) revealed that –COOH groups enable monodentate coordination with U(VI), achieving 97.8% removal efficiency .
- Synthetic Utility: Benzyloxycarbonyl-protected compounds are pivotal in peptide synthesis, as seen in 2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid . The target compound could serve as a specialized intermediate in multi-step organic reactions.
Preparation Methods
Core Strategy: Protective Group Manipulation
The synthesis of [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid hinges on the sequential introduction and removal of protective groups. The benzyloxycarbonyl (Cbz) group is critical for shielding the primary amine during subsequent reactions. A generalized pathway involves:
-
Cyclohexylamine Precursor Functionalization : Starting with a cyclohexylamine derivative (e.g., 2-aminocyclohexanol), the primary amine is protected via reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
-
Methylamino Group Introduction : The protected amine undergoes alkylation with methyl iodide or reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
-
Acetic Acid Moiety Incorporation : Coupling the intermediate with bromoacetic acid under basic conditions or via a Michael addition with an α,β-unsaturated ester.
Patent-Derived Methodology: Hydrogenation and Intermediate Isolation
A patent detailing the synthesis of structurally analogous gabapentin derivatives (CN1221525C) provides insights into scalable industrial methods. Key steps adaptable to the target compound include:
-
Nitro Intermediate Formation : Reaction of a cyclohexylidene acetate with nitromethane in the presence of potassium hydroxide, yielding a nitro-methyl intermediate.
-
Catalytic Hydrogenation : Reduction of the nitro group to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere. This step simultaneously removes the Cbz group if present, necessitating precise timing or alternative protective strategies.
-
Acid Hydrolysis : Conversion of ester intermediates to carboxylic acids using aqueous potassium hydroxide, followed by neutralization with potassium dihydrogen phosphate.
Table 1: Reaction Conditions for Key Steps
Stereochemical Considerations and Optimization
Cyclohexane Ring Functionalization
The cyclohexane ring’s stereochemistry influences the compound’s biological activity. Ring-closing metathesis (RCM) and aza-Michael additions—employed in cyclopentane β-amino acid synthesis—offer potential strategies for stereoselective cyclohexane functionalization. For instance:
Avoiding Lactam Formation
A critical challenge in analogous syntheses (e.g., gabapentin) is unwanted lactam formation during hydrogenation. Mitigation strategies include:
-
Low-Temperature Hydrogenation : Conducting reactions below 50°C to prevent cyclization.
-
Solvent Selection : Using polar aprotic solvents (e.g., tetrahydrofuran) to stabilize intermediates.
Analytical Characterization and Quality Control
Spectroscopic Validation
Table 2: Key Spectroscopic Data
| Technique | Characteristic Signals | Citation |
|---|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 1.2–1.8 (m, cyclohexyl), δ 4.5 (s, CH₂N) | |
| ¹³C NMR | δ 174.5 (COOH), δ 156.2 (Cbz carbonyl) | |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend) |
Industrial-Scale Production Challenges
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves sequential protection of the cyclohexylamine group using benzyl chloroformate (Cbz-Cl) under basic conditions (pH 9–10), followed by methylamination via reductive alkylation. Reaction optimization includes controlling temperature (0–5°C for Cbz protection to minimize side reactions) and using coupling agents like HATU for amide bond formation. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for verifying the benzyloxycarbonyl (Cbz) group (δ 7.3–7.4 ppm aromatic protons) and cyclohexyl stereochemistry. IR spectroscopy confirms carbamate (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500 cm⁻¹) functionalities. LC-MS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 375.2) and purity (>95%) .
Q. What purification strategies are effective for isolating [(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid from reaction mixtures?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves polar impurities. For scale-up, recrystallization from ethanol/water (1:3 v/v) yields crystalline product. Monitor purity by TLC (Rf 0.3 in CH₂Cl₂:MeOH 9:1) .
Q. How should the compound be stored to maintain stability in research settings?
- Methodological Answer : Store desiccated at –20°C under inert gas (argon) to prevent hydrolysis of the Cbz group. Avoid exposure to light or humidity, which accelerates decomposition. Stability studies (HPLC monitoring) confirm >90% integrity after 6 months under these conditions .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl group influence biological activity, and what chiral resolution methods are applicable?
- Methodological Answer : Enantiomers show differential binding to enzymes like cyclooxygenase-2 (COX-2), with (1R,2S)-isomers exhibiting 3-fold higher inhibition (IC₅₀ = 12 µM vs. 35 µM for (1S,2R)). Chiral resolution via HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) achieves >99% enantiomeric excess. Molecular docking (AutoDock Vina) predicts stereospecific hydrogen bonding with Ser530 .
Q. What experimental strategies address discrepancies in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : In vitro-in vivo correlation (IVIVC) failures may arise from poor solubility (logP 2.8) or metabolic instability (CYP3A4-mediated oxidation). Mitigate via formulation with cyclodextrins (e.g., HP-β-CD) to enhance solubility and microsomal stability assays (t₁/₂ > 2 hours). Validate using LC-MS/MS pharmacokinetic profiling in rodent models .
Q. What computational approaches predict the compound’s binding affinity to enzymatic targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) over 100 ns trajectories reveal stable binding to the ATP pocket of protein kinase B (Akt1). Free-energy perturbation (FEP) calculations estimate ΔG binding ≈ –9.8 kcal/mol. Cross-validate with surface plasmon resonance (SPR) assays (KD = 2.3 µM) .
**How does pH-dependent solubility affect bioavailability, and how can this be systematically studied?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
